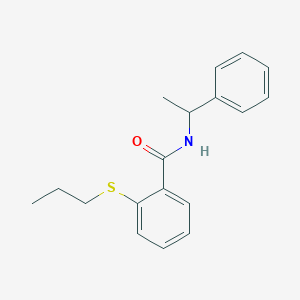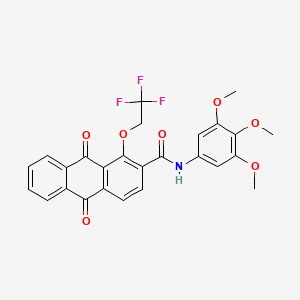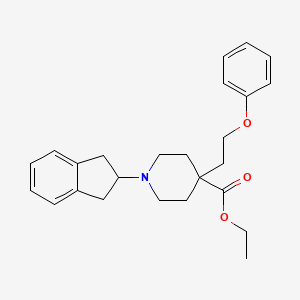
N-(1-phenylethyl)-2-(propylthio)benzamide
描述
N-(1-phenylethyl)-2-(propylthio)benzamide, also known as PEPTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PEPTB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities.
作用机制
The mechanism of action of N-(1-phenylethyl)-2-(propylthio)benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of HDAC. Additionally, N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(1-phenylethyl)-2-(propylthio)benzamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. Additionally, N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have a broad range of biological activities, making it a versatile compound for research.
One limitation of using N-(1-phenylethyl)-2-(propylthio)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different biological systems. Additionally, further research is needed to determine the optimal dosage and concentration of N-(1-phenylethyl)-2-(propylthio)benzamide for different applications.
未来方向
There are several future directions for research on N-(1-phenylethyl)-2-(propylthio)benzamide. One area of research is to further investigate its mechanism of action and how it interacts with different biological systems. Additionally, further research is needed to determine the optimal dosage and concentration of N-(1-phenylethyl)-2-(propylthio)benzamide for different applications.
Another area of research is to investigate the potential applications of N-(1-phenylethyl)-2-(propylthio)benzamide in combination with other compounds. For example, N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to enhance the anti-cancer effects of other compounds, such as cisplatin. Investigating the synergistic effects of N-(1-phenylethyl)-2-(propylthio)benzamide with other compounds may lead to the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, N-(1-phenylethyl)-2-(propylthio)benzamide is a synthetic compound that has potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory properties, and its mechanism of action involves inhibition of HDAC. While further research is needed to fully understand its effects and optimal dosage, N-(1-phenylethyl)-2-(propylthio)benzamide is a promising compound for future research.
科学研究应用
N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have potential applications in scientific research. One of the most promising areas of research is in the field of cancer. N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cancer cells.
N-(1-phenylethyl)-2-(propylthio)benzamide has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that N-(1-phenylethyl)-2-(propylthio)benzamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
N-(1-phenylethyl)-2-propylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMPQIWHOYJZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(propylsulfanyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4735965.png)

![3-[(3,5-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4735978.png)

![2-ethoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4736017.png)
![1-allyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4736023.png)
![[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]acetonitrile](/img/structure/B4736036.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4736038.png)

![4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4736052.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4736058.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4736065.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4736073.png)